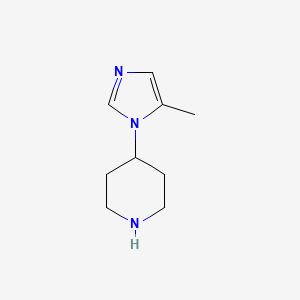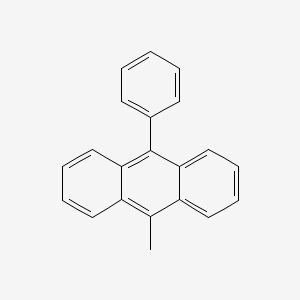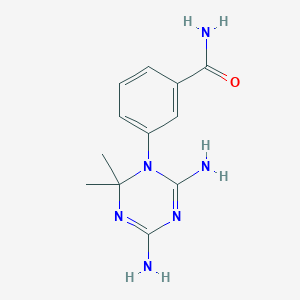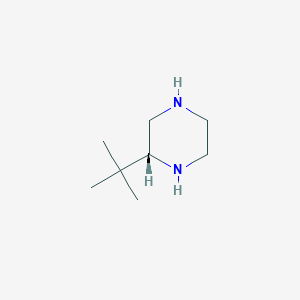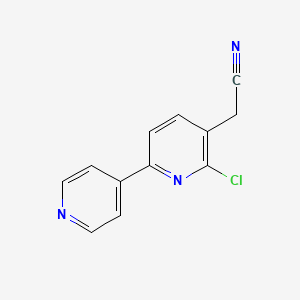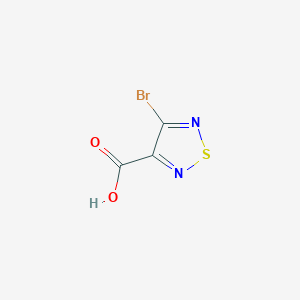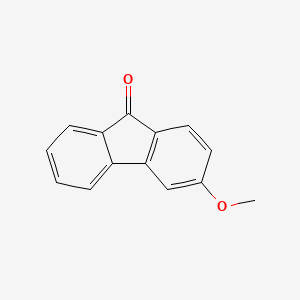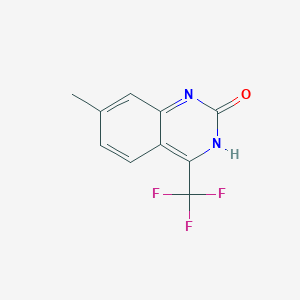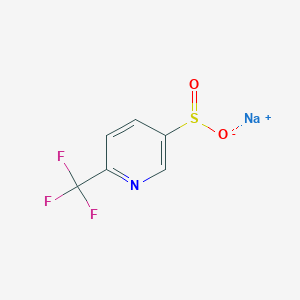
Sodiumisoquinoline-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodiumisoquinoline-1-sulfinate is a chemical compound that belongs to the class of sulfinates. Sulfinates are known for their versatile reactivity and are used as building blocks in the synthesis of various organosulfur compounds. This compound is particularly interesting due to its unique structure, which combines the isoquinoline ring with a sulfinate group, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodiumisoquinoline-1-sulfinate typically involves the reaction of isoquinoline with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sulfinate group at the desired position on the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Sodiumisoquinoline-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Under reducing conditions, the sulfinate group can be converted to thiols.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfinate group under mild conditions.
Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted isoquinoline derivatives.
科学的研究の応用
Sodiumisoquinoline-1-sulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine: this compound derivatives have potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of sodiumisoquinoline-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfinate group can participate in various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants.
類似化合物との比較
Sodium benzenesulfinate: Similar in structure but with a benzene ring instead of an isoquinoline ring.
Sodium toluenesulfinate: Contains a toluene ring, offering different reactivity and applications.
Sodium methanesulfinate: A simpler structure with a methane group, used in different synthetic applications.
Uniqueness: Sodiumisoquinoline-1-sulfinate is unique due to the presence of the isoquinoline ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where the isoquinoline structure is beneficial.
特性
分子式 |
C9H6NNaO2S |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
sodium;isoquinoline-1-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Na/c11-13(12)9-8-4-2-1-3-7(8)5-6-10-9;/h1-6H,(H,11,12);/q;+1/p-1 |
InChIキー |
XSWYVYFLVNNKMT-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



